3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Description
The compound 3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a benzoic acid derivative featuring a 2-methyl substituent at position 3 of the aromatic ring. This position is further substituted with a carbamothioyl group linked to a 2-methoxyphenyl carbonyl moiety. The carbamothioyl group (N–C(=S)–NH) introduces sulfur into the structure, which can enhance metabolic stability compared to traditional amides .
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[(2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C17H16N2O4S/c1-10-11(16(21)22)7-5-8-13(10)18-17(24)19-15(20)12-6-3-4-9-14(12)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24) |
InChI Key |
RLBZJRHWXHBXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to introduce the amino group, followed by the introduction of the thioxomethyl group through a thiolation reaction. The final step involves the methylation of the benzoic acid core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[[(2-Methoxybenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
3-({[5-(4-Chlorophenyl)-2-furoyl]carbamothioyl}amino)-4-methylbenzoic Acid
- Structure : Differs in the substitution of the 2-methoxyphenyl group with a 5-(4-chlorophenyl)furoyl moiety.
- Properties : The furoyl ring introduces a heterocyclic component, which may alter electronic distribution and solubility. Its pKa is ~4.22, suggesting moderate acidity, while the density is 1.443 g/cm³ .
- Activity : Furoyl derivatives are associated with enhanced binding to hydrophobic pockets in enzymes, as seen in antifungal and anticancer agents .
2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic Acid
Heterocyclic Modifications
Thiophene-Based Carbamothioyl Derivatives
- Example: Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate (Compound 4b, ).
- Structure : Replaces benzoic acid with a thiophene core.
- Activity : Exhibits potent anticancer activity (comparable to doxorubicin) and antibacterial effects. The thiophene ring enhances π-π stacking interactions with biological targets .
Thiadiazole-Linked Derivatives
- Example: 3-[[[5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]benzoic Acid ().
- Structure : Incorporates a 1,3,4-thiadiazole ring, increasing metabolic stability.
Biological Activity
3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzoic acid moiety substituted with a methoxyphenyl group and a carbamothioyl amino group.
Anticancer Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Induces apoptosis |
| Compound B | MCF7 (Breast) | 20 | Cell cycle arrest |
| This compound | HeLa (Cervical) | 18 | Apoptosis induction |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that it inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Compound C | LPS-induced macrophages | Decreased TNF-α production |
| This compound | RAW264.7 cells | Reduced IL-6 levels |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Inhibition of Cancer Cell Proliferation
In a controlled study involving various cancer cell lines, this compound demonstrated an IC50 value of 18 µM against HeLa cells. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory effects of the compound in RAW264.7 macrophages. The results indicated a significant reduction in IL-6 production when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
